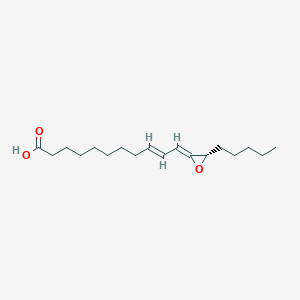
12,13-Eoda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. The process begins with the enzymatic action of lipoxygenases, which convert linoleic acid to hydroperoxy derivatives. These intermediates are then further processed to form the epoxy derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid often involves biotechnological methods, utilizing microbial or plant-based lipoxygenases to catalyze the oxidation of linoleic acid. This method is preferred due to its efficiency and eco-friendliness .
Análisis De Reacciones Químicas
Types of Reactions
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxy and hydroxyl derivatives.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products
Hydroperoxy and Hydroxyl Derivatives: Formed through oxidation.
Diols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and epoxidation reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the synthesis of bio-based materials and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes like lipoxygenases and cyclooxygenases, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
- 13-Hydroxyoctadecadienoic acid
- Linoleic acid derivatives
Uniqueness
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid is unique due to its specific epoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its role in modulating inflammation and cell signaling pathways makes it a compound of significant interest in both basic and applied research .
Propiedades
Número CAS |
114488-95-8 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(E,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8+,17-14-/t16-/m0/s1 |
Clave InChI |
ZFVKKBAQVWQQHP-MEQKAPTFSA-N |
SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
SMILES isomérico |
CCCCC[C@H]1/C(=C/C=C/CCCCCCCC(=O)O)/O1 |
SMILES canónico |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Sinónimos |
12,13-EODA 12,13-epoxy-9(2),11-octadecadienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















